ZINC acetate

Wilson disease copper chelation replacement therapy zinc maintenance therapy

Zinc acetate is an acetate salt of zinc(II) that exists in anhydrous (CAS 557-34-6) and dihydrate (CAS 5970-45-6) forms. It is classified as a water-soluble, moderately Lewis-acidic zinc source that occupies a distinct niche between fully inorganic zinc salts (e.g., zinc chloride, zinc sulfate) and fully organic zinc chelates (e.g., zinc glycinate, zinc picolinate).

Molecular Formula Zn(C2H3O2)2
C4H6O4Zn
Molecular Weight 183.5 g/mol
CAS No. 557-34-6; 5970-45-6
Cat. No. B7801217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC acetate
CAS557-34-6; 5970-45-6
Molecular FormulaZn(C2H3O2)2
C4H6O4Zn
Molecular Weight183.5 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Zn+2]
InChIInChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
InChIKeyDJWUNCQRNNEAKC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility: 40 g/ 100 g water at 25 °C;  67 g/100 g water at 100 °C;  3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/
Insol in alkalies;  sol in dil mineral acids

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Acetate (CAS 557-34-6 / 5970-45-6) – Procurement-Relevant Baseline: What Defines This Zinc Salt as a Distinct Sourcing Entity


Zinc acetate is an acetate salt of zinc(II) that exists in anhydrous (CAS 557-34-6) and dihydrate (CAS 5970-45-6) forms. It is classified as a water-soluble, moderately Lewis-acidic zinc source that occupies a distinct niche between fully inorganic zinc salts (e.g., zinc chloride, zinc sulfate) and fully organic zinc chelates (e.g., zinc glycinate, zinc picolinate). Its acetate counterion confers solubility characteristics, absorption behaviour, catalytic selectivity, and toxicity profiles that are measurably different from those of the chloride, sulfate, oxide, citrate, and gluconate salts [1]. This compound is listed in the United States Pharmacopeia and is approved by the U.S. Food and Drug Administration as a pharmaceutical agent for Wilson disease maintenance therapy [2].

Why Procuring a Generic Zinc Salt Instead of Zinc Acetate Introduces Quantifiable Risk in Specific Use-Cases


Zinc salts are not interchangeable despite their common zinc(II) cation. The counterion dictates solubility, pH-dependent dissolution, intestinal uptake, catalytic mechanism, and cellular toxicity. A procurement decision that treats zinc acetate as a simple commodity zinc source ignores evidence that the acetate moiety modulates bioavailability, therapeutic efficacy in copper-load disorders, and reaction selectivity in methoxycarbonylation that cannot be replicated by the cheaper sulfate or oxide forms [1]. Substitution with zinc sulfate has resulted in lower plasma zinc increments, reduced target attainment in Wilson disease maintenance, and higher neuronal cytotoxicity in vitro [2][3].

Zinc Acetate Quantitative Differentiation Evidence: Head-to-Head and Class-Level Data for Informed Scientific Procurement


Wilson Disease Maintenance Therapy – Target Urine Copper Attainment Superior to Zinc Gluconate and Alternative Zinc Salts

In a single-centre retrospective study of 59 Wilson disease patients, zinc acetate (FDA-approved) was compared with zinc gluconate and alternative zinc salts (which included zinc sulfate and zinc oxide). The proportion of patients achieving the therapeutic target urine copper range of 25–100 µg/24 h was 81% for zinc acetate, 73% for zinc gluconate, and 57% for alternative zinc [1]. ALT normalization followed the same rank order, and gastrointestinal side effects were the dominant reason for salt switching (38% of cases) [1]. This provides a clinical-efficacy ranked differentiation among zinc salts used for the same indication.

Wilson disease copper chelation replacement therapy zinc maintenance therapy

In Vitro Neuronal Cytotoxicity Classification: Zinc Acetate is Distinct from High-Toxicity Salts Zinc Citrate and Zinc Sulfate

Seven Zn²⁺ salts were tested at 0.05–0.3 mM on differentiated PC12 neuronal cells. Zinc acetate, along with zinc orotate, zinc chloride, and zinc gluconate, fell into a moderate-cytotoxicity category, whereas zinc citrate and zinc sulfate exhibited high cytotoxicity at low concentrations, correlated with significantly higher cellular Zn²⁺ uptake [1]. Zinc histidinate was the only salt in the low-cytotoxicity category [1]. This classification is derived from integrated measurements of cell viability, ATP, glutathione, and caspase 3/7 activation.

neuronal toxicity PC12 cells zinc salt safety profiling

In Vivo Growth Performance and Plasma Zinc Bioavailability in Piglets: Zinc Acetate Outperforms Zinc Sulfate

In a 28-day piglet feeding trial, four zinc sources were compared at 70% of the NRC recommendation (50 mg Zn/kg feed). Daily weight gain was 278 g/day for zinc acetate versus 227 g/day for zinc sulfate, a 22.5% improvement [1]. Concurrently, plasma zinc concentration at day 28 was 29% higher for zinc acetate compared with zinc sulfate, while the amino acid chelates (ZnGly, ZnMet) gave intermediate plasma zinc responses (+12%) [1]. Feed intake was also significantly higher for the acetate group.

animal nutrition zinc bioavailability growth performance

Catalytic Methoxycarbonylation of Aromatic Diamines: Zinc Acetate Achieves Near-Complete Conversion Inaccessible to Inorganic Zinc Salts

In the methoxycarbonylation of 1,5-naphthalene diamine (NDA) with dimethyl carbonate (DMC) to produce 1,5-naphthalene dicarbamate (NDC), zinc acetate dihydrate achieved 100% conversion of NDA and 99% selectivity for NDC under optimized conditions (150 °C, 5 h, DMC:Zn:NDA = 37:0.03:1) [1]. In contrast, inorganic zinc salts – zinc nitrate hexahydrate, zinc oxide, zinc phosphate, zinc sulfate, zinc carbonate, zinc hydroxyl carbonate, and zinc hydroxide – were reported to 'hardly catalyze' the same reaction [1]. For methoxycarbonylation of 4,4′-methylenedianiline (MDA) with DMC, zinc acetate has been independently shown to produce the dicarbamate in 97–98% yield [2].

methoxycarbonylation catalysis non-phosgene isocyanate precursors zinc acetate catalyst selectivity

Evidence-Backed Application Scenarios Where Zinc Acetate Must Be the Specified Zinc Source


Pharmaceutical Maintenance Therapy for Wilson Disease and Other Copper-Accumulation Disorders

The FDA-approved zinc acetate formulation achieves a statistically and clinically significant higher rate of target urine copper control (81%) compared with zinc gluconate (73%) and alternative zinc salts (57%) in retrospective clinical data [1]. Pharmaceutical procurement for hospital formularies and specialty pharmacy compounding should specify zinc acetate to ensure the highest probability of therapeutic target attainment.

Neuronal Cell Culture and Neurotoxicity Screening Platforms

Zinc acetate is classified as a moderate-cytotoxicity zinc salt on PC12 neuronal cells, while zinc citrate and zinc sulfate are classified as high-cytotoxicity salts [2]. Investigators designing in vitro neuronal models, neurodifferentiation protocols, or neurotoxicity assays should preferentially source zinc acetate to minimize counterion-driven experimental confounds.

Non-Phosgene Synthesis of Biscarbamate Monomers for Polyurethane and Polyurea Production

Zinc acetate dihydrate is uniquely active as a catalyst for the methoxycarbonylation of aromatic diamines (e.g., MDA, NDA) with dimethyl carbonate, delivering ≥97% yield of biscarbamates [3][4]. Inorganic zinc salts exhibit negligible activity in the same transformation. Process chemists and sourcing managers for isocyanate precursor manufacturing should specify zinc acetate as the catalyst for this reaction class.

Animal Feed Premix Formulation Targeting Maximal Zinc Bioavailability and Growth Performance

In a controlled piglet trial, zinc acetate supplementation produced 22.5% greater daily weight gain (278 vs. 227 g/d) and 29% higher plasma zinc concentration compared with zinc sulfate [5]. Feed premix formulators seeking to maximize zinc nutritional availability without resorting to more expensive amino acid chelates should select zinc acetate over zinc sulfate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.